3-(4-Hydroxybenzofuran-3-yl)piperidine-2,6-dione
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Overview
Description
3-(4-hydroxy-1-benzofuran-3-yl)piperidine-2,6-dione is a compound that features a benzofuran ring fused with a piperidine-2,6-dione moiety. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them valuable in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate precursors under dehydrative conditions . Another approach involves free radical cyclization cascades, which are effective for constructing complex benzofuran derivatives .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method is particularly useful for producing large quantities of the compound with fewer side reactions.
Chemical Reactions Analysis
Types of Reactions
3-(4-hydroxy-1-benzofuran-3-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrobenzofuran derivatives, and various substituted benzofuran compounds .
Scientific Research Applications
3-(4-hydroxy-1-benzofuran-3-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating diseases such as cancer and Alzheimer’s.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-hydroxy-1-benzofuran-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of pro-inflammatory cytokines, making it useful in anti-inflammatory treatments .
Comparison with Similar Compounds
Similar Compounds
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: Known for its use in treating skin diseases.
Bergapten: Used in anti-inflammatory treatments.
Uniqueness
3-(4-hydroxy-1-benzofuran-3-yl)piperidine-2,6-dione is unique due to its combination of a benzofuran ring with a piperidine-2,6-dione moiety. This structure provides a distinct set of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C13H11NO4 |
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Molecular Weight |
245.23 g/mol |
IUPAC Name |
3-(4-hydroxy-1-benzofuran-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H11NO4/c15-9-2-1-3-10-12(9)8(6-18-10)7-4-5-11(16)14-13(7)17/h1-3,6-7,15H,4-5H2,(H,14,16,17) |
InChI Key |
OAIOQNYSNKRNJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1C2=COC3=CC=CC(=C32)O |
Origin of Product |
United States |
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